(1-(3-Methylpyrazin-2-yl)pyrrolidin-2-yl)methanol
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Overview
Description
(1-(3-Methylpyrazin-2-yl)pyrrolidin-2-yl)methanol is a chemical compound that features a pyrrolidine ring substituted with a pyrazine moiety and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Methylpyrazin-2-yl)pyrrolidin-2-yl)methanol typically involves the reaction of 3-methylpyrazine with pyrrolidine derivatives under specific conditions. One common method includes the nucleophilic addition of pyrrolidine to 3-methylpyrazine, followed by reduction to introduce the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
- Oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids.
- Reduction of the pyrazine ring yields dihydropyrazine derivatives.
- Substitution reactions yield various functionalized pyrazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (1-(3-Methylpyrazin-2-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The pyrazine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxymethyl group may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
(1-(2-Methoxyethyl)pyrrolidin-3-yl)methanol: Similar structure but with a methoxyethyl group instead of a pyrazine moiety.
Pyrrolidin-2-ones: Compounds with a similar pyrrolidine ring but different functional groups.
Pyrazine derivatives: Compounds with a pyrazine ring but different substituents.
Uniqueness: (1-(3-Methylpyrazin-2-yl)pyrrolidin-2-yl)methanol is unique due to the combination of the pyrazine and pyrrolidine rings, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
[1-(3-methylpyrazin-2-yl)pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-10(12-5-4-11-8)13-6-2-3-9(13)7-14/h4-5,9,14H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOXSNTVOGBLCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCCC2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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